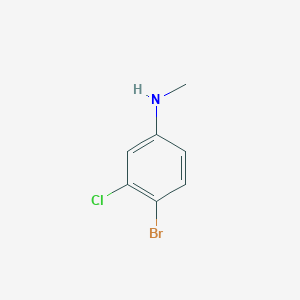

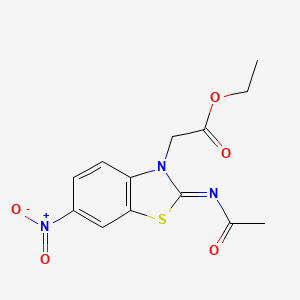

![molecular formula C24H16ClFN4O2S B2359807 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 536712-78-4](/img/structure/B2359807.png)

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of quinazolinone and quinazoline . Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of such compounds often involves the use of appropriate amines, which are then condensed with a scaffold to give the targeted compounds . For instance, aromatic side chains were synthesized from appropriate amines as per previously reported methods, which were further condensed with a scaffold to give targeted compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of different reagents and conditions . For instance, one method involves the use of hydrazine hydrate in ethanol under reflux conditions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds structurally related to "2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of acetamide derivatives were found to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, including molecules similar in structure to the compound , have demonstrated their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photo-voltaic applications. Additionally, molecular docking studies suggested potential for ligand-protein interactions with Cyclooxygenase 1 (COX1), indicating a possible avenue for therapeutic applications (Mary et al., 2020).

Thrombin Inhibition

A derivative, "2-(2-Chloro-6-fluorophenyl)acetamides," has shown potent activity as a thrombin inhibitor, with one of the derivatives achieving a Ki=0.7 nM. This illustrates the potential of such compounds in the development of new anticoagulant drugs (Lee et al., 2007).

Anti-inflammatory and Analgesic Agents

Research into quinazolinone derivatives related to the mentioned compound has revealed potential anti-inflammatory and analgesic properties. These findings highlight the therapeutic applications of such molecules in treating pain and inflammation (Farag et al., 2012).

Antiplasmodial Properties

Novel acetamide compounds have been synthesized and assessed for in vitro antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. Preliminary results showed that specific substitutions are required for biological activity, indicating the potential for developing new antimalarial drugs (Mphahlele et al., 2017).

Wirkmechanismus

While the exact mechanism of action for this specific compound isn’t available, quinazolinone and quinazoline derivatives are known to possess a wide range of biological properties. They have been found to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Some derivatives have shown inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological properties and potential therapeutic applications. Given the wide range of biological properties exhibited by quinazolinone and quinazoline derivatives, there is potential for the development of new pharmaceuticals based on these structures .

Eigenschaften

IUPAC Name |

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN4O2S/c25-14-6-5-7-15(12-14)30-23(32)22-21(16-8-1-3-10-18(16)28-22)29-24(30)33-13-20(31)27-19-11-4-2-9-17(19)26/h1-12,28H,13H2,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWYHUYAKSAQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

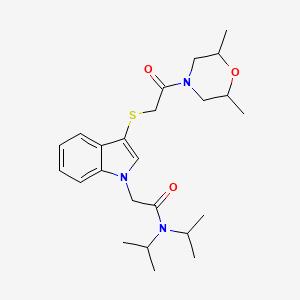

![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

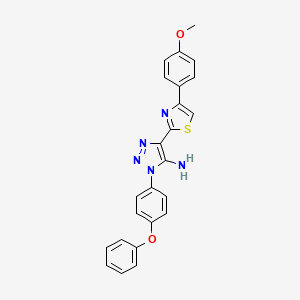

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)

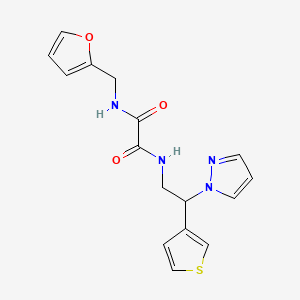

![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)

![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)